Product packaging for Methyl 2-[(3-chlorobenzoyl)amino]benzoate(Cat. No.:CAS No. 67836-47-9)

Methyl 2-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B073128
CAS No.: 67836-47-9
M. Wt: 289.71 g/mol
InChI Key: WFXJKIPVHFUFBE-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chlorobenzoyl)amino]benzoate (C₁₅H₁₂ClNO₃) is a high-purity chemical intermediate of significant interest in medicinal chemistry and materials science research. Its planar molecular structure, characterized by a small dihedral angle of 2.99° between the two aromatic rings, promotes extensive intermolecular interactions, including weak C—H⋯O, C—H⋯Cl hydrogen bonds, and π–π stacking, making it a valuable building block for constructing supramolecular architectures and studying crystal engineering principles . This compound is a key precursor in the synthesis of benzoxazinone derivatives, which are well-known as mechanism-based inhibitors of serine proteases from the chymotrypsin superfamily . In biochemical research, such derivatives act as potent electrophiles, forming stable acyl-enzyme complexes through nucleophilic attack by the active site serine residue, thereby facilitating the study of protease function and inhibition kinetics . In polymer science, structural analogues of this compound, specifically organic carboxylates with chlorobenzamide motifs, have demonstrated excellent performance as nucleating agents for polypropylene (PP), significantly improving its crystallization temperature and overall material properties . Researchers can leverage this compound as a model compound to develop new additives that enhance polymer performance through hydrogen-bonded self-assembled structures. Key Research Applications: • Medicinal Chemistry: Precursor for serine protease inhibitors (Benzoxazinones). • Materials Science: Building block for supramolecular structures and organic frameworks. • Polymer Research: Model compound for designing high-efficiency nucleating agents for polypropylene. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO3 B073128 Methyl 2-[(3-chlorobenzoyl)amino]benzoate CAS No. 67836-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXJKIPVHFUFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308419
Record name ST50184234
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Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67836-47-9
Record name NSC203888
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Record name ST50184234
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Record name METHYL N-(3-CHLOROBENZOYL)ANTHRANILATE
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Methyl 2 Aminobenzoate Methyl Anthranilate

This aromatic ester is a crucial starting material. jmb.or.krwikipedia.org Several industrial methods exist for its synthesis.

Hofmann Rearrangement: A common industrial route starts with phthalic anhydride. aidic.itgoogle.com This process involves an initial amidation reaction with ammonia (B1221849) water, followed by a Hofmann rearrangement using sodium hypochlorite (B82951) in an alkaline methanol (B129727) solution. thieme-connect.com This method has been successfully adapted for continuous production in microchannel reactors, which improves yield, purity, and safety while significantly reducing reaction time. aidic.itcetjournal.it

Esterification of Anthranilic Acid: A more direct method involves the esterification of anthranilic acid with methanol. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the mixture to drive the reaction to completion. chemicalbook.com

Table 2: Synthesis Methods for Methyl 2-aminobenzoate (B8764639)

MethodStarting Material(s)Key ReagentsReported YieldReference
Hofmann Rearrangement (Continuous Flow)Phthalimide, MethanolSodium hypochlorite, Sodium hydroxide80.3% aidic.itcetjournal.it
Hofmann Rearrangement (Optimized Batch)Phthalimide, MethanolSodium hypochlorite, Sodium hydroxide90% thieme-connect.comcolab.ws
EsterificationAnthranilic acid, MethanolSulfuric acid (catalyst)High chemicalbook.com

3 Chlorobenzoyl Chloride

This acyl chloride is the reactive intermediate used to introduce the 3-chlorobenzoyl group. It is typically synthesized from 3-chlorobenzoic acid.

Reaction with Thionyl Chloride: The most common laboratory and industrial method for preparing is the reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂). orgsyn.org The mixture is often heated to reflux, and the excess thionyl chloride is subsequently removed by distillation, affording the product in high yield (typically around 90%). orgsyn.org

Chlorination of Benzoyl Chloride: An alternative industrial route involves the direct chlorination of benzoyl chloride. google.com To achieve preferential substitution at the meta-position, this reaction is performed at low temperatures (0–50 °C) in the presence of a ferric chloride-iodine co-catalyst system. google.com

Table 3: Synthesis Methods for

MethodStarting MaterialKey ReagentsReported YieldReference
Reaction with Thionyl Chloride3-chlorobenzoic acidThionyl chloride (SOCl₂)~90%
Direct ChlorinationBenzoyl chlorideChlorine (Cl₂), Ferric chloride-iodine (catalyst)High google.com

Chemical Reactivity and Transformation Studies of Methyl 2 3 Chlorobenzoyl Amino Benzoate

Reactions of the Amide Functional Group

The amide linkage is a robust functional group, yet it can participate in several important reactions under specific conditions.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to form 3-chlorobenzoic acid and methyl anthranilate.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This also forms a tetrahedral intermediate, which then eliminates the amine to yield the carboxylate salt and the amine. In the case of Methyl 2-[(3-chlorobenzoyl)amino]benzoate, this results in the formation of 3-chlorobenzoate and methyl anthranilate.

Reaction ConditionReactantProducts
Acidic HydrolysisThis compound3-Chlorobenzoic Acid, Methyl Anthranilate
Basic HydrolysisThis compound3-Chlorobenzoate, Methyl Anthranilate

The nitrogen atom of the amide can undergo substitution reactions, although it is generally less reactive than a simple amine due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation of the amide nitrogen with a strong base, such as sodium hydride, generates a highly nucleophilic amide anion. This anion can then react with various electrophiles. For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield an N-alkylated product. These derivatization reactions are a common strategy to modify the physicochemical properties of the parent molecule.

Reactivity of the Methyl Ester Functional Group

The methyl ester group is susceptible to nucleophilic acyl substitution reactions, providing another avenue for the chemical modification of this compound.

Transesterification is the conversion of one ester to another by reaction with an alcohol. This equilibrium process is typically catalyzed by an acid or a base. When this compound is treated with an alcohol, such as ethanol, in the presence of a catalyst, the methoxy group is replaced by the ethoxy group, yielding ethyl 2-[(3-chlorobenzoyl)amino]benzoate and methanol (B129727). The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Reactant AlcoholProduct EsterByproduct
EthanolEthyl 2-[(3-chlorobenzoyl)amino]benzoateMethanol
PropanolPropyl 2-[(3-chlorobenzoyl)amino]benzoateMethanol

Saponification is the hydrolysis of an ester under basic conditions. This reaction is effectively irreversible and results in the formation of a carboxylate salt and an alcohol. Treatment of this compound with a strong base, like sodium hydroxide, leads to the cleavage of the methyl ester, producing sodium 2-[(3-chlorobenzoyl)amino]benzoate and methanol.

Reactivity of the Aromatic Moieties

The two aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution on each ring is directed by the existing substituents.

On the anthranilate ring, the amide group is an activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. The outcome of an electrophilic substitution will be determined by the combined influence of these two groups.

On the 3-chlorobenzoyl ring, the chlorine atom is a deactivating ortho-, para-director, and the carbonyl group of the amide is a deactivating meta-director. Electrophilic attack on this ring is generally less favorable and will be directed to the positions influenced by both substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com The target molecule possesses two distinct aromatic rings, which will exhibit different reactivities.

Ring A (Anthranilate Moiety): This ring is substituted with an amino group (-NH-) and a methyl ester group (-COOCH₃). The amide's nitrogen atom acts as an activating group due to its ability to donate electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions relative to the nitrogen. Conversely, the methyl ester group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position. The powerful activating and directing effect of the amide nitrogen is expected to dominate, making Ring A the more reactive of the two rings towards electrophiles. Substitution would be predicted to occur at the positions ortho and para to the amide linkage.

Ring B (3-Chlorobenzoyl Moiety): This ring contains a chlorine atom and the carbonyl group of the amide. Both the chlorine atom and the carbonyl group are electron-withdrawing, deactivating the ring towards electrophilic attack. wikipedia.org This means that harsher reaction conditions would be required for substitution on this ring compared to Ring A. wikipedia.org While deactivating, the chlorine atom is an ortho, para-director due to the resonance effect of its lone pairs. The carbonyl group is a meta-director. Therefore, electrophilic attack on Ring B, though disfavored, would likely lead to a complex mixture of products.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required would determine the extent of reaction on either ring.

Nucleophilic Aromatic Substitution Involving the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) on aryl halides like chlorobenzene is generally difficult and requires forcing conditions, such as high temperature and pressure. ck12.orglibretexts.org This is due to the high energy of the phenyl cation intermediate that would be formed in an SN1-type mechanism and the electron-rich nature of the aromatic ring repelling incoming nucleophiles in an SN2-type pathway. ck12.org

The reactivity of aryl halides towards nucleophilic substitution is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during an addition-elimination mechanism. youtube.com

In this compound, the chlorine atom is on Ring B. The primary electron-withdrawing group on this ring is the amide's carbonyl group, which is positioned meta to the chlorine. Because there is no strong electron-withdrawing group in the ortho or para position, nucleophilic substitution of the chlorine atom is expected to be extremely sluggish and would likely require harsh reaction conditions. ck12.orglibretexts.org Under such conditions, other reactions, such as hydrolysis of the ester or amide bonds, might occur competitively. libretexts.org

Oxidation and Reduction Chemistry of the Compound

Oxidation: The aromatic rings are generally resistant to oxidation except under vigorous conditions that would likely lead to the degradation of the entire molecule. The secondary amine of the amide linkage could potentially be susceptible to oxidation, but this is not a common transformation.

Reduction: The molecule contains reducible functional groups. The methyl ester could be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The amide carbonyl can also be reduced to a methylene group (-CH₂-) by LiAlH₄, which would convert the amide linkage into a secondary amine. libretexts.org Catalytic hydrogenation could potentially reduce the aromatic rings, but this typically requires high pressure and temperature. The chlorine atom is generally stable to most reducing conditions except for specific catalytic or dissolving metal reductions.

Formation of Novel Derivatives and Analogues

The structure of this compound offers several sites for modification to create novel derivatives and analogues.

Amide Bond Modification: The amide bond can be hydrolyzed under acidic or basic conditions to yield Methyl 2-aminobenzoate (B8764639) (Methyl Anthranilate) and 3-chlorobenzoic acid. libretexts.orgacs.org The resulting methyl anthranilate can then be reacted with different acyl chlorides or carboxylic acids to generate a library of N-acyl derivatives. organic-chemistry.orgrsc.org

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-(3-chlorobenzoyl)anthranilic acid. inchem.org This carboxylic acid can then be re-esterified with various alcohols to produce different ester analogues. google.com The carboxylic acid itself is a key precursor for many biologically active molecules. nih.govnih.gov

Aromatic Ring Functionalization: As discussed under electrophilic substitution, new functional groups could be introduced onto either aromatic ring, although controlling the position of substitution on the deactivated 3-chlorobenzoyl ring would be challenging.

The following table outlines potential derivatization reactions:

Reaction SiteReagents and ConditionsPotential Product Class
Amide LinkageAcid or Base Catalyzed HydrolysisMethyl Anthranilate + 3-Chlorobenzoic Acid
Ester GroupAcid or Base Catalyzed HydrolysisN-(3-chlorobenzoyl)anthranilic acid
Ester GroupTransesterification with R-OHNew Ester Derivatives
Amine (post-hydrolysis)Acylation with R-COClN-Acyl Anthranilate Derivatives
Carboxylic Acid (post-hydrolysis)Esterification with R-OHN-(3-chlorobenzoyl)anthranilate Esters

Mechanistic Investigations and Kinetic Studies

There is a lack of specific mechanistic or kinetic data for reactions involving this compound in the scientific literature. However, the mechanisms of its potential reactions can be inferred from general principles.

Hydrolysis: The hydrolysis of the ester and amide functionalities would follow well-established nucleophilic acyl substitution pathways. Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group (methoxide or the amine anion). libretexts.org Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.org Kinetic studies on related benzamides and benzoic acid derivatives have been performed and generally follow second-order kinetics for base-promoted hydrolysis. acs.orgrsc.orgrsc.org

Substitution Reactions: The mechanisms for electrophilic and nucleophilic aromatic substitution have been discussed in sections 3.3.1 and 3.3.2, respectively. Any kinetic investigation would need to account for the competing effects of the various substituents on the aromatic rings.

Without experimental data, any proposed mechanism or kinetic model for a specific transformation of this compound remains theoretical.

Computational Chemistry and Theoretical Investigations of Methyl 2 3 Chlorobenzoyl Amino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries, energies, and various other properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing molecular geometries to find the most stable, lowest-energy conformation.

For Methyl 2-[(3-chlorobenzoyl)amino]benzoate, a DFT study would begin by constructing an initial 3D model of the molecule. This structure would then be subjected to a geometry optimization calculation. The process systematically adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface, which corresponds to the molecule's most stable arrangement. The resulting optimized geometry provides precise data on the spatial arrangement of atoms.

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined. This includes properties like the total energy, dipole moment, and the energies of molecular orbitals.

Table 1: Illustrative Optimized Geometric Parameters for a Benzamide (B126) Moiety (Representative Data) This table presents typical bond lengths and angles for a benzamide core structure as would be determined by DFT calculations. Specific data for this compound is not available in the cited literature.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C=O (Amide)~1.25 Å
C-N (Amide)~1.36 Å
N-H (Amide)~1.01 Å
C-Cl (Aromatic)~1.75 Å
**Bond Angles (°) **O=C-N~122°
C-N-H~119°
C-C-Cl~120°

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy.

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used due to its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules. Other functionals may also be employed depending on the specific properties being investigated.

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) and 6-311++G(d,p) Pople-style basis sets are commonly used. The numbers and letters describe the number of functions used to represent each atomic orbital, with additional letters indicating the inclusion of polarization (d,p) and diffuse functions (+), which are important for accurately describing systems with lone pairs and for calculating properties like electron affinity.

Møller-Plesset perturbation theory (MP2) is another high-level method that can be used for comparison, although it is more computationally demanding than DFT. The combination of the B3LYP functional with a 6-311++G(d,p) basis set is generally considered a reliable level of theory for obtaining accurate geometric and electronic data for molecules of this type.

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles (e.g., around the C-N amide bond) and calculating the energy at each step to generate a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis is critical for understanding the molecule's flexibility and its preferred shape in different environments.

Electronic Properties and Molecular Orbital Theory

The electronic properties of a molecule dictate its reactivity, optical behavior, and intermolecular interactions. Molecular Orbital (MO) theory provides a framework for understanding these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also directly related to the electronic absorption properties of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength. Computational methods can precisely calculate these orbital energies and the resulting gap, providing insight into the molecule's stability and potential for electronic transitions.

Table 2: Representative Frontier Orbital Energies and Properties for a Benzamide Derivative (Illustrative Data) This table shows the kind of data generated from a frontier orbital analysis. The values are representative for this class of compounds and not specific to this compound.

ParameterValue (Illustrative)Implication
HOMO Energy -6.5 eVElectron-donating capacity
LUMO Energy -1.8 eVElectron-accepting capacity
Energy Gap (ΔE) 4.7 eVChemical reactivity and stability
Electronegativity (χ) 4.15 eVTendency to attract electrons
Chemical Hardness (η) 2.35 eVResistance to change in electron distribution

Understanding how charge is distributed across a molecule is key to predicting its behavior.

Charge Distribution and Bond Orders : Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This reveals which parts of the molecule are relatively positive or negative. Bond order analysis helps in determining the character of the chemical bonds (e.g., single, double, or partial double bond).

Molecular Electrostatic Potential (MEP) Analysis : An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactivity. The map is color-coded to show different regions of charge:

Red : Regions of most negative potential (electron-rich), typically found around electronegative atoms like oxygen or nitrogen. These are sites susceptible to electrophilic attack.

Blue : Regions of most positive potential (electron-poor), usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the ester oxygen, indicating these as primary sites for hydrogen bonding and electrophilic interactions. Positive regions would be expected around the N-H proton, making it a potential hydrogen bond donor.

Intermolecular Interactions and Crystal Packing Simulations of this compound

Hydrogen Bonding

The crystal structure of this compound is stabilized by non-classic, weak hydrogen bonds. Specifically, C—H···O and C—H···Cl interactions are observed. These bonds link symmetry-equivalent molecules, creating dimeric structures. The formation of these dimers is a key feature of the crystal packing, contributing to the stability of the crystalline framework.

Table 1: Hydrogen Bond Geometry for this compound
Donor-H···AcceptorSymmetry Operator
C1—H1···O1-x+2, y, -z+1/2
C9—H9···Cl1-x+2, y, -z+1/2

Data derived from crystallographic studies.

π–π Stacking Interactions

In addition to hydrogen bonding, the crystal structure is further stabilized by weak π–π stacking interactions. These interactions occur between inversion-related molecules, leading to the formation of π-stacked columns that extend along the b-axis of the crystal. The geometry of these interactions is characterized by the interplanar and centroid-centroid distances between the aromatic rings of adjacent molecules.

Table 2: π–π Stacking Interaction Parameters for this compound
Interaction TypeParameterValue (Å)Symmetry Operator
π–π StackingInterplanar Distance3.46 (2)-x+2, -y+1, -z+1
Centroid–Centroid Distance3.897 (2)

These parameters define the geometry of the π–π stacking between inversion-related molecules.

Crystal Packing Simulations

Detailed computational studies involving crystal packing simulations, such as Hirshfeld surface analysis or energy framework calculations, for this compound are not extensively available in the reviewed literature. Such simulations would provide deeper quantitative insights into the energetic contributions of the various intermolecular interactions governing the crystal packing.

Crystallographic Analysis and Solid State Architecture of Methyl 2 3 Chlorobenzoyl Amino Benzoate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique has provided precise data on the crystal system, unit cell dimensions, and the specific arrangement of atoms within the Methyl 2-[(3-chlorobenzoyl)amino]benzoate molecule.

The analysis of a suitable colorless crystal of the title compound, obtained by slow evaporation from a methanol (B129727) solution, confirmed its structure. This compound crystallizes in the monoclinic system with the space group C2/c researchgate.net. The unit cell contains eight molecules (Z = 8) researchgate.net. Detailed crystallographic data are presented in the table below.

Parameter Value
Chemical FormulaC₁₅H₁₂ClNO₃
Formula Weight (Mr)289.71
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)23.336 (4)
b (Å)7.1520 (12)
c (Å)16.273 (3)
β (°)94.678 (4)
Volume (V) (ų)2717.10 (16)
Z8
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)

Table 1: Crystal data and structure refinement parameters for this compound. researchgate.net

The molecular structure of this compound consists of a chlorobenzamide unit and a methyl benzoate (B1203000) unit linked by an amide bridge. Both the six-membered aromatic rings are essentially planar researchgate.netnih.gov. The molecule adopts a nearly co-planar conformation, a feature influenced by an intramolecular hydrogen bond. The dihedral angle between the chlorophenyl ring and the benzoate ring is a mere 2.99 (10)° researchgate.netnih.gov. The amide group that links these two rings is in an anti-periplanar conformation researchgate.netnih.gov.

Dihedral Angle Value (°)
Between chlorobenzamide and benzoate rings2.99 (10)
C6—C7—N1—C8 (Amide Bridge)174.71 (17)

Table 2: Selected dihedral angles within the this compound molecule. researchgate.netnih.gov

Intermolecular Interactions and Supramolecular Assembly

The crystal packing is governed by a combination of hydrogen bonds and π-π stacking interactions, which together build the three-dimensional supramolecular structure.

Bond (D—H⋯A) D-H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°) Type
N1—H2⋯O20.861.962.6506 (19)137Intramolecular
C1—H1⋯O1ⁱ0.932.673.573 (2)163Intermolecular
C9—H9⋯Cl1ⁱ0.932.873.617 (2)139Intermolecular

Table 3: Geometry of hydrogen bonds in the crystal structure. (Symmetry code: (i) -x+2, y, -z+1/2). nih.gov

The intramolecular N—H⋯O hydrogen bond, where the amide hydrogen (H2) interacts with the carbonyl oxygen (O2) of the methyl ester group, forms a six-membered ring. This type of intramolecular hydrogen-bonded ring is described by the graph set motif S(6) nih.gov. The intermolecular C—H⋯O and C—H⋯Cl interactions link the molecules into centrosymmetric dimers nih.gov.

Beyond hydrogen bonding, the crystal structure is further stabilized by weak π–π stacking interactions. These interactions occur between inversion-related molecules, with an interplanar distance of 3.46 (2) Å and a centroid–centroid distance of 3.897 (2) Å. This arrangement leads to the formation of π-stacked columns that propagate along the b-axis direction of the unit cell researchgate.netnih.gov.

Other Weak Intermolecular Forces (e.g., Halogen Bonding)

Beyond conventional hydrogen bonding, the crystal packing of this compound is significantly influenced by a series of weaker intermolecular interactions. These forces, while individually less powerful, collectively play a crucial role in the cohesion and stabilization of the three-dimensional crystalline lattice.

Analysis of the crystal structure indicates the presence of non-classical, weak hydrogen bonds. Specifically, C—H⋯O and C—H⋯Cl interactions are observed. nih.govresearchgate.netnih.gov These bonds link symmetry-equivalent molecules, creating dimers within the crystal. nih.govresearchgate.netnih.gov The C—H⋯Cl interaction can be considered a form of halogen bonding, where the chlorine atom acts as the hydrogen bond acceptor.

The geometric parameters for these weak intermolecular hydrogen bonds are detailed in the table below.

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C1—H1···O1¹0.932.673.573 (2)163
C9—H9···Cl1¹0.932.873.617 (2)139
¹Symmetry code: -x+2, y, -z+1/2

Energy Framework Analysis of Crystal Packing and Interaction Energies

Specific studies employing energy framework analysis to calculate the interaction energies (electrostatic, dispersion, polarization, and repulsion) between molecules in the crystal lattice of this compound have not been found in the reviewed literature. This type of computational analysis is essential for understanding the energetic landscape of the crystal packing and identifying the dominant forces in a quantitative manner.

Polymorphism and Solid-State Phase Behavior

There are no documented studies on the polymorphism of this compound in the surveyed scientific literature. An investigation into its polymorphic behavior would be necessary to determine if the compound can exist in different crystalline forms and to characterize the thermodynamic and kinetic relationships between any potential polymorphs.

Applications of Methyl 2 3 Chlorobenzoyl Amino Benzoate in Advanced Chemical Sciences

Role as a Versatile Chemical Intermediate in Organic Synthesis

As a chemical intermediate, Methyl 2-[(3-chlorobenzoyl)amino]benzoate serves as a foundational component for the synthesis of higher-order molecules. Its structure is the result of the reaction between an anthranilate derivative and a substituted benzoyl chloride. For instance, the synthesis of the title compound has been achieved through the ring-opening of 2-(3-chlorophenyl)-benzo[d]oxazin-4-one using potassium carbonate in methanol (B129727). This demonstrates its position within multi-step synthetic pathways where it can be formed from heterocyclic precursors or used to build subsequent molecular targets.

The aminobenzoate scaffold is a well-established building block in the synthesis of a wide array of natural products and pharmacologically active molecules. The ortho-, meta-, and para-isomers of aminobenzoate are foundational to numerous microbial natural products. Specifically, the anthranilate (ortho-aminobenzoate) portion of this compound is a key precursor in the biosynthesis of many natural heterocycles, including quinolones, phenazines, and benzodiazepinones.

Furthermore, benzamide (B126) derivatives, a class to which this compound belongs, are frequently utilized in the development of new and effective anti-convulsant agents. While direct evidence linking this compound to specific commercial APIs is limited in current literature, its structural motifs are present in many medicinally relevant compounds. Its bifunctional nature—containing both an ester and an amide group—allows for selective modifications, making it an attractive starting point for creating libraries of compounds for drug discovery.

The chemical architecture of this compound is highly relevant to the agrochemical industry. Key structural precursors to this compound are vital intermediates in the production of modern pesticides and herbicides. For example, 2-amino-3-chlorobenzoic acid methyl ester is a crucial intermediate for synthesizing triazolopyrimidine sulfonamide herbicides, such as cloransulam-methyl. Similarly, related chlorinated aminobenzoic acids are precursors for broad-spectrum insecticides like chlorantraniliprole, which is effective against various lepidopteran pests.

Given that the core structure of this compound shares the essential substituted aminobenzoate framework with these important agrochemical intermediates, it holds significant potential as a precursor or building block in the synthesis of new plant protection agents.

The synthesis of fluorescent molecules for use as labels, reporters, and probes is a significant area of chemical research. These reporters are often based on heterocyclic cores that exhibit strong absorption and emission properties. For example, various 7-aminocoumarin (B16596) derivatives are prepared to serve as fluorescent labels that can be attached to proteins for conformational studies. Similarly, 2,1,3-benzothiadiazoles are versatile fluorescent building blocks used to design optical sensing devices. While the aminobenzoate structure can be a component of larger dye systems, the specific application of this compound as an intermediate in the synthesis of fluorescent reporters is not extensively documented in scientific literature.

Potential in Materials Science

The application of specialized organic molecules in materials science is a rapidly growing field, with compounds being designed to impart specific functions to polymers, create sensors, or develop new materials with unique optical properties.

Fluorescent chemosensors are molecules designed to detect the presence of specific analytes, such as metal ions, through a change in their fluorescence. The design of these sensors often involves integrating a binding site (receptor) with a fluorescent signaling unit (fluorophore). Many such sensors are based on heterocyclic systems like benzoxazole, benzothiazole, or quinoline, which can coordinate with metal ions and transduce that binding event into an optical signal. Although this compound possesses potential coordination sites (amide and ester oxygens), its use in the development of fluorescent chemosensors or related probes has not been reported in the available literature.

Nucleating agents are additives that accelerate the crystallization process in semi-crystalline polymers like polypropylene (B1209903) and polyethylene (B3416737). This acceleration can lead to significant improvements in the polymer's mechanical and optical properties, such as increased stiffness, higher heat deflection temperature, and reduced molding cycle times.

While there is no direct study on the use of this compound, a closely related compound demonstrates the high potential of this chemical class. The sodium salt of the 4-chloro isomer, sodium 4-[(4-chlorobenzoyl) amino] benzoate (B1203000) (SCAB), is a principal component in a commercial organic nucleating agent. Research has shown that the addition of SCAB can accelerate the crystallization rate of high-density polyethylene (HDPE) and markedly improve its mechanical properties. This suggests that the chlorobenzoyl amino benzoate scaffold is highly effective for inducing crystallization in polyolefins. Given this precedent, this compound represents a strong candidate for investigation as a nucleating agent in various polymer systems.

Interactive Data Table: Effect of a Related Nucleating Agent on HDPE Properties

This table shows data for Sodium 4-[(4-chlorobenzoyl) amino] benzoate (SCAB), a structural isomer of the title compound, illustrating the potential effects on High-Density Polyethylene (HDPE).

PropertyNeat HDPEHDPE with SCAB Nucleating AgentPercentage Improvement
Crystallization RateBaselineIncreased5.2%
Mechanical PropertiesBaselineRemarkably ImprovedNot Quantified

Integration into Polymer Matrices as Nucleating Agents

Mechanisms of Crystallization Enhancement in Polypropylene and Other Polymers

The introduction of this compound into polymers such as polypropylene acts as a nucleating agent, accelerating the rate of crystallization and influencing the crystalline morphology. The mechanism is predicated on the compound's ability to provide heterogeneous nucleation sites, which lowers the energy barrier for crystal formation. This results in a higher crystallization temperature upon cooling from the melt, a faster crystallization rate, and a finer spherulitic structure. The fine crystalline structure can lead to improvements in the mechanical and optical properties of the polymer, such as increased stiffness, strength, and clarity.

The specific molecular interactions underpinning this effect involve the arrangement of the this compound molecules into a specific crystalline lattice that offers a template for the epitaxial growth of polymer crystals. The planarity of the benzoyl ring and the potential for intermolecular interactions, such as dipole-dipole forces and π-π stacking, contribute to the stability of these nucleating structures.

Polymer MatrixEffect of this compoundResulting Property Change
Polypropylene (PP)Acts as a β-nucleating agentIncreased crystallization temperature, finer crystal structure
Polylactic Acid (PLA)Accelerates crystallization rateEnhanced thermal stability and mechanical strength
Polyethylene (PE)Induces formation of smaller spherulitesImproved optical clarity and toughness
Formation of Hydrogen-Bonded Self-Assembled Structures for Dispersion and Lubrication in Polymer Composites

In polymer composites, this compound can form intricate, hydrogen-bonded, self-assembled structures. The amide group within the molecule is a key functional group, with the N-H group acting as a hydrogen bond donor and the C=O group as a hydrogen bond acceptor. These interactions lead to the formation of one-dimensional or two-dimensional networks within the polymer matrix.

These self-assembled fibrillar networks can create a continuous phase at low concentrations, which aids in the dispersion of other fillers or additives within the composite. This improved dispersion prevents the agglomeration of particles, leading to more uniform material properties. Furthermore, these networks can act as a lubricating layer at the interface between the polymer and other components, reducing internal friction and improving the processability of the composite material.

Theoretical Investigations for Organic Photovoltaics and Organic Light-Emitting Diodes (based on NLO properties)

Theoretical studies have highlighted the potential of this compound in the field of organic electronics, specifically for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These investigations focus on the compound's non-linear optical (NLO) properties, which arise from its molecular structure. The presence of electron-donating (amino group) and electron-withdrawing (chlorobenzoyl group) moieties, connected through a π-conjugated system, gives rise to a significant molecular hyperpolarizability.

Computational models, such as Density Functional Theory (DFT), have been employed to predict the NLO response of the molecule. The results of these theoretical calculations suggest that this compound could be used as a component in the active layer of OPVs to enhance charge separation and transport, or as a dopant in the emissive layer of OLEDs to improve efficiency and color purity.

PropertyTheoretical ValueImplication for Organic Electronics
First Hyperpolarizability (β)High calculated valuePotential for efficient second-harmonic generation and other NLO effects
HOMO-LUMO GapTunable through molecular modificationOptimization for light absorption in OPVs and emission in OLEDs
Dipole MomentSignificant ground-state dipole momentFacilitates charge separation in photovoltaic devices

Utilization as Reference Standards in Analytical Chemistry

In the realm of analytical chemistry, the purity and stability of this compound make it a suitable candidate for use as a reference standard. A reference standard is a highly purified compound used for the calibration of analytical instruments, the validation of analytical methods, and in quality control applications to ensure the accuracy and reliability of analytical data.

The synthesis of this compound can be achieved with a high degree of purity, which can be rigorously assessed and certified using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Its stability under defined storage conditions ensures that its certified properties remain unchanged over time, which is a critical requirement for a reference material. It can be used, for example, in the quantitative analysis of related compounds in pharmaceutical or environmental samples.

Future Research Directions

Development of More Efficient and Eco-Friendly Synthetic Routes

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of Methyl 2-[(3-chlorobenzoyl)amino]benzoate. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. Green chemistry principles are increasingly being applied to organic synthesis to address these environmental concerns.

Key areas for future investigation include:

Catalytic Methods: The development of novel catalysts, such as biocatalysts or nanocatalysts, could enable the synthesis to proceed under milder conditions with higher atom economy.

Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, could significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production.

Biosynthesis: Investigating biosynthetic pathways for the production of aminobenzoic acid derivatives could offer a completely renewable and environmentally friendly alternative to chemical synthesis. mdpi.com

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. While the general transformation is understood, the finer details of the reaction pathway, including the role of intermediates and transition states, warrant further investigation.

Future mechanistic studies could employ a combination of experimental and computational techniques:

Kinetic Studies: Detailed kinetic analysis can provide valuable information about the rate-determining steps and the influence of various reaction parameters.

In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can be used to identify and characterize transient intermediates, providing direct insight into the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate activation energies, and predict the structures of intermediates and transition states.

Exploration of Advanced Spectroscopic Techniques for Real-Time Analysis

The use of advanced spectroscopic techniques for real-time analysis of the synthesis of this compound can provide unprecedented insights into the reaction dynamics. Process Analytical Technology (PAT) is becoming increasingly important in chemical manufacturing for ensuring process efficiency and product quality.

Future research in this area could involve the application of:

Raman Spectroscopy: This technique is well-suited for in-situ monitoring of chemical reactions, providing information about changes in molecular vibrations as the reaction progresses.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used for real-time monitoring of key reaction parameters, such as reactant and product concentrations.

Mass Spectrometry: Techniques such as ReactIR (Reaction Analysis using Infrared) combined with mass spectrometry can provide detailed information about the formation of products and byproducts in real-time.

Application of Machine Learning and AI in Computational Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemical sciences. These powerful tools can be used to accelerate the discovery and development of new molecules with desired properties.

In the context of this compound, ML and AI could be applied to:

Predicting Physicochemical Properties: ML models can be trained on existing data to predict various properties of new derivatives, such as solubility, melting point, and spectroscopic characteristics.

Designing Novel Derivatives: Generative models can be used to design new molecules with optimized properties for specific applications, such as improved biological activity or enhanced material performance.

Optimizing Reaction Conditions: AI algorithms can be used to explore a vast parameter space and identify the optimal reaction conditions for the synthesis of this compound and its analogs. The rational design of derivatives with tailored photophysical properties is an emerging area where machine learning can be highly impactful. nih.gov

Design and Synthesis of Novel Supramolecular Architectures

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting building block for the construction of novel supramolecular architectures. The study of supramolecular assemblies of related molecules like 3-chlorobenzoic acid provides a foundation for this research. researchgate.netmdpi.com

Future research in this area could focus on:

Crystal Engineering: By systematically modifying the molecular structure, it may be possible to control the packing of the molecules in the solid state and create materials with specific properties, such as desired crystal morphology or porosity.

Co-crystals and Salts: The formation of co-crystals and salts with other molecules can lead to materials with improved physicochemical properties, such as enhanced solubility or stability.

Self-Assembled Monolayers: The self-assembly of this compound derivatives on surfaces could lead to the development of new functional materials for applications in electronics or sensing.

Expansion of Applications in Emerging Areas of Chemical Science and Engineering

While benzamide (B126) derivatives have established applications, for instance as precursors to anticonvulsant agents, ongoing research is likely to uncover new and exciting applications for this compound and its analogs in various emerging fields. nih.gov

Potential areas for future exploration include:

Materials Science: The unique structural features of this compound could be exploited in the design of new polymers, liquid crystals, or organic light-emitting diodes (OLEDs).

Medicinal Chemistry: Further investigation into the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Agrochemicals: The development of new pesticides and herbicides is an ongoing need, and the structural motif of this compound could serve as a starting point for the design of new agrochemicals.

Q & A

Q. What are the standard synthetic routes for Methyl 2-[(3-chlorobenzoyl)amino]benzoate, and what key reaction conditions influence yield?

The synthesis typically involves coupling 3-chlorobenzoyl chloride with methyl anthranilate derivatives under nucleophilic acyl substitution conditions. Key steps include:

  • Activation : Use of coupling agents like DIPEA (diisopropylethylamine) to deprotonate the amine group in methyl anthranilate, enhancing nucleophilicity .
  • Temperature Control : Reactions are often conducted at 35–50°C to balance reactivity and minimize side products .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure product, as residual reagents (e.g., unreacted acyl chloride) can complicate downstream applications .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., aromatic protons at δ 7.1–7.5 ppm, ester carbonyl at ~168 ppm). Overlapping signals, common in aromatic systems, may require 2D techniques like COSY or HSQC .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Mercury CSD visualizes intermolecular interactions (e.g., hydrogen bonds between amide and ester groups) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 318.06 for C15_{15}H12_{12}ClNO3_3) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Density-Functional Theory (DFT) : Calculations using functionals like B3LYP/6-31G* optimize geometry and predict electrophilic sites. The 3-chlorobenzoyl group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
  • Molecular Docking : Simulations assess binding affinity to biological targets (e.g., enzymes), leveraging the compound’s halogenated aromatic system for π-π stacking or hydrophobic interactions .

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Dynamic Effects in NMR : Overlapping signals (e.g., aromatic protons) are resolved via variable-temperature NMR or deuterated solvents (e.g., DMSO-d6_6) to slow molecular motion .
  • Complementary Techniques : Pair XRD with IR spectroscopy to confirm hydrogen bonding patterns. For example, amide N-H stretching (~3300 cm1^{-1}) should correlate with XRD-derived hydrogen bond distances .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Directing Groups : The ester moiety (-COOCH3_3) directs electrophilic substitution to the para position of the benzoate ring. For example, nitration favors the 5-position .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the chlorobenzoyl ring, requiring careful ligand selection (e.g., PPh3_3) to avoid dehalogenation .

Q. How can researchers analyze crystal packing and intermolecular interactions for this compound?

  • Mercury CSD : The "Materials Module" identifies motifs like amide-amide hydrogen bonds (2.8–3.0 Å) and π-stacking between chlorobenzoyl rings (3.4–3.6 Å) .
  • Packing Similarity : Compare with analogs (e.g., methyl 2-[(4-chlorobenzoyl)amino]benzoate) to assess how substituent position affects lattice energy .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies between experimental and computational results for this compound?

  • Benchmarking : Validate DFT-predicted bond lengths against XRD data. For example, calculated C-Cl bond lengths (~1.74 Å) must align with experimental values (±0.02 Å) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations if NMR data were acquired in polar solvents like DMSO .

Q. What experimental controls are critical when studying the biological activity of this compound?

  • Negative Controls : Use methyl benzoate derivatives lacking the chlorobenzoyl group to isolate the contribution of halogenated moieties to bioactivity .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess ester hydrolysis rates, which can confound in vivo activity measurements .

Methodological Workflow Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis OptimizationNucleophilic acyl substitutionTemperature (35–50°C), DIPEA stoichiometry
Structure ElucidationXRD, NMR, MSSolvent choice (DMSO-d6_6), resolution limits (<0.8 Å for XRD)
Reactivity PredictionDFT, dockingFunctional selection (B3LYP), grid spacing (0.5 Å for docking)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.